molecular formula C17H16O3 B4986154 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione

2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione

Cat. No. B4986154
M. Wt: 268.31 g/mol
InChI Key: HBQXSGQRPONNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione (DMDD) is a chemical compound that belongs to the class of coumarin derivatives. It has attracted the attention of researchers due to its potential as a therapeutic agent for several diseases.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is not fully understood. However, it is believed that 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione exerts its effects through the modulation of various signaling pathways. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to activate the AMPK pathway. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the JNK pathway.
Biochemical and Physiological Effects:
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to have several biochemical and physiological effects. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one of the limitations is the lack of understanding of its mechanism of action. Another limitation is the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is a chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its safety and efficacy in humans.

Synthesis Methods

2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be synthesized through several methods. One of the most common methods is the reaction of 4-hydroxycoumarin with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid.

Scientific Research Applications

2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism and insulin sensitivity. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.

properties

IUPAC Name

2,3-dimethyl-7-phenyl-7,8-dihydro-6H-chromene-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-10-11(2)20-15-9-13(12-6-4-3-5-7-12)8-14(18)16(15)17(10)19/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQXSGQRPONNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C(=O)CC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione

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